molecular formula C14H21N3OS B6447957 1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide CAS No. 2640818-42-2

1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide

Cat. No. B6447957
CAS RN: 2640818-42-2
M. Wt: 279.40 g/mol
InChI Key: VGMBDSPMADLSIW-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

Thiazoles can be synthesized through a variety of methods. For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol, were heated during the initial stage of reaction .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions. For instance, they can participate in donor–acceptor, nucleophilic, and oxidation reactions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

1-CPT has been studied in a variety of scientific research applications. It has been used to study the effects of various biochemical and physiological processes, including the regulation of gene expression, signal transduction pathways, and cell cycle progression. It has also been used to study the effects of drugs on the central nervous system, as well as the effects of environmental toxins on the development of cancer.

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the demethylation of ergosterol on the cell membrane of fungi, thereby killing the fungi .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways depending on their specific targets . For instance, some thiazole derivatives have been found to affect the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the bioavailability of this compound may be influenced by these properties.

Result of Action

Thiazole derivatives have been found to have various effects at the molecular and cellular level depending on their specific targets . For instance, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines .

Action Environment

The synthesis of thiazole derivatives has been found to be environmentally friendly, suggesting that the action of this compound may also be environmentally friendly .

Advantages and Limitations for Lab Experiments

1-CPT has several advantages for use in laboratory experiments. It is a relatively low-cost compound that is readily available and easy to synthesize. It is also non-toxic and has been shown to have low levels of side effects. However, it has several limitations. It has a short half-life and is rapidly metabolized in the body, making it difficult to study the long-term effects of its use. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in different contexts.

Future Directions

1-CPT has a wide range of potential future applications. It could be used to study the effects of drugs on the central nervous system, as well as the effects of environmental toxins on the development of cancer. It could also be used to study the effects of various signal transduction pathways on gene expression and cell cycle progression. In addition, it could be used to study the effects of various drugs on the regulation of inflammation and apoptosis. Finally, it could be used to study the effects of various drugs on the activity of the cyclic AMP-dependent protein kinase A pathway.

Synthesis Methods

1-CPT can be synthesized using a variety of methods, including the reaction of 2-cyclopentyl-1,3-thiazol-4-ylmethyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at room temperature. The reaction is typically complete within 1-2 hours.

properties

IUPAC Name

1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c15-13(18)12-6-3-7-17(12)8-11-9-19-14(16-11)10-4-1-2-5-10/h9-10,12H,1-8H2,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMBDSPMADLSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)CN3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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